

# Lack of Public Preclinical Data for MK-8970

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-8970

Cat. No.: B1193234

[Get Quote](#)

As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial registries did not yield any specific preclinical data for a compound designated as **MK-8970**. It is possible that this compound is in a very early stage of development with no published data, has been discontinued, or the designation is a typographical error.

This guide, therefore, presents preclinical data for other well-documented investigational compounds from Merck's pipeline to serve as a reference for the type of in-depth technical information available to researchers and drug development professionals. The following sections detail the preclinical profiles of MK-8189, MK-8242, MK-8768, and MK-8722, focusing on their mechanism of action, key quantitative data, and associated signaling pathways.

## MK-8189: A Phosphodiesterase 10A (PDE10A) Inhibitor for Schizophrenia

MK-8189 is an investigational small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.<sup>[1]</sup> By inhibiting PDE10A, MK-8189 increases the levels of cyclic nucleotides, which is a potential therapeutic mechanism for schizophrenia.<sup>[2]</sup>

## Quantitative Preclinical Data for MK-8189

| Parameter                                 | Value                                               | Species/System                                 |
|-------------------------------------------|-----------------------------------------------------|------------------------------------------------|
| Enzymatic Potency                         | Subnanomolar                                        | In vitro PDE10A enzyme assay                   |
| Target Engagement (ED50)                  | ~127 nM (plasma concentration) for ~50% EO          | Rhesus monkeys (PET imaging with [11C]MK-8193) |
| Behavioral Efficacy (Prepulse Inhibition) | Significant reversal of MK-801-induced deficit      | Rats (at PDE10A EO of ~47% and higher)         |
| Cognitive Efficacy (Object Retrieval)     | Significant attenuation of ketamine-induced deficit | Rhesus monkeys (at ~29% PDE10A EO)             |

EO: Enzyme Occupancy

## Experimental Protocols

PDE10A Enzyme Occupancy (EO) in Rhesus Monkeys: Target engagement of MK-8189 in the striatum was assessed using positron emission tomography (PET) with the radiotracer [11C]MK-8193 in rhesus monkeys.<sup>[1]</sup> Baseline scans were conducted to determine tracer binding in the absence of the drug. Following oral administration of MK-8189, PET scans were repeated at various time points to measure the displacement of the radiotracer, thereby quantifying the percentage of PDE10A enzyme occupancy at different plasma concentrations of MK-8189.<sup>[1]</sup>

Prepulse Inhibition (PPI) in Rats: The effect of MK-8189 on sensorimotor gating was evaluated using a prepulse inhibition model in rats, a common preclinical model for schizophrenia.<sup>[1]</sup> A deficit in PPI was induced by the administration of the NMDA receptor antagonist MK-801. Rats were then treated with varying doses of MK-8189, and the ability of the compound to reverse the MK-801-induced PPI deficit was measured.<sup>[1]</sup>

## Signaling Pathway





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lack of Public Preclinical Data for MK-8970]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193234#preclinical-data-for-mk-8970]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)